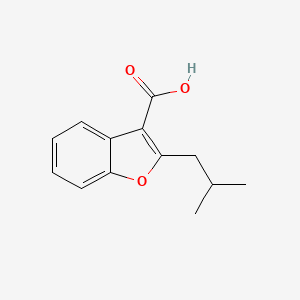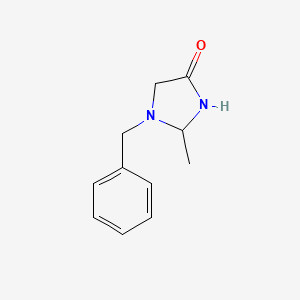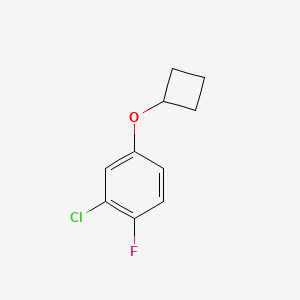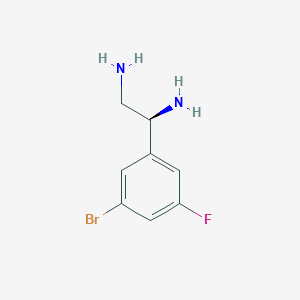
(S)-7-Chloro-8-fluorochroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-7-Chloro-8-fluorochroman-4-amine is a chiral organic compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of a chlorine atom at the 7th position, a fluorine atom at the 8th position, and an amine group at the 4th position of the chroman ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-8-fluorochroman-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman ring, followed by the introduction of the chlorine and fluorine substituents. The amine group is then introduced through a nucleophilic substitution reaction. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the (S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and catalysts is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-7-Chloro-8-fluorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or secondary amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
(S)-7-Chloro-8-fluorochroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-7-Chloro-8-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are determined through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
7-Chloro-8-fluorochroman-4-amine: Lacks the (S) configuration, resulting in different stereochemistry and potentially different biological activities.
7-Chloro-8-fluorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and reactivity.
7-Chloro-8-fluorochroman-4-ol:
Uniqueness
(S)-7-Chloro-8-fluorochroman-4-amine is unique due to its specific stereochemistry and combination of functional groups
特性
分子式 |
C9H9ClFNO |
|---|---|
分子量 |
201.62 g/mol |
IUPAC名 |
(4S)-7-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1 |
InChIキー |
IUCSKERVRZGIEE-ZETCQYMHSA-N |
異性体SMILES |
C1COC2=C([C@H]1N)C=CC(=C2F)Cl |
正規SMILES |
C1COC2=C(C1N)C=CC(=C2F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate](/img/structure/B13051167.png)












